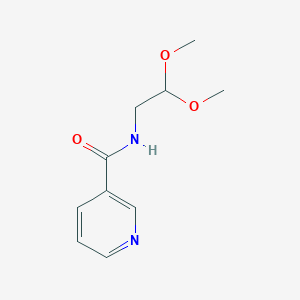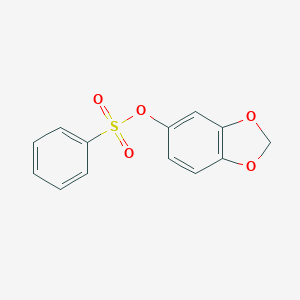![molecular formula C22H19NO5 B290632 Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate](/img/structure/B290632.png)
Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate (DNAT) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. DNAT is a derivative of terephthalic acid, which is widely used in the production of polyester fibers, films, and resins. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.
Mecanismo De Acción
The mechanism of action of Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate is not fully understood, but studies have shown that it interacts with specific targets in cells, leading to various biological effects. In cancer cells, Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate has been shown to induce apoptosis by activating caspase-3 and caspase-9. Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate has also been shown to inhibit the replication of various viruses, including HIV-1 and hepatitis C virus. The mechanism of action of Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate in these processes is thought to involve the inhibition of specific enzymes or the disruption of viral protein synthesis.
Biochemical and Physiological Effects:
Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate inhibits the proliferation of cancer cells and induces apoptosis. Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate has also been shown to inhibit the replication of various viruses, including HIV-1 and hepatitis C virus. In vivo studies have shown that Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate exhibits low toxicity and is well tolerated by animals. However, further studies are needed to determine the long-term effects of Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate has several advantages for lab experiments, including its ease of synthesis, low toxicity, and wide range of potential applications. However, Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate also has some limitations, including its limited solubility in water and its potential to degrade under certain conditions. These limitations can affect the reproducibility and reliability of experiments using Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate.
Direcciones Futuras
There are several future directions for research on Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate. One potential area of research is the development of new synthesis methods that improve the yield and purity of Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate. Another area of research is the identification of new targets for Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate in cancer cells and viruses, which could lead to the development of new therapeutics. Additionally, further studies are needed to determine the long-term effects of Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate on human health and the environment. Overall, Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate has great potential for scientific research, and further studies are needed to fully understand its properties and applications.
Métodos De Síntesis
Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate can be synthesized using different methods, including the reaction of terephthalic acid with 1-naphthylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with dimethylamine to form Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate. Other methods include the reaction of terephthalic acid with 1-naphthylacetic acid and dimethylamine in the presence of a catalyst such as triethylamine. The synthesis of Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate using these methods has been reported in various studies.
Aplicaciones Científicas De Investigación
Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate has been studied extensively for its potential applications in various fields, including drug discovery, materials science, and analytical chemistry. In drug discovery, Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate has been shown to exhibit anticancer, antiviral, and antimicrobial activities. Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal-organic frameworks. In analytical chemistry, Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate has been used as a chiral selector for the separation of enantiomers.
Propiedades
Fórmula molecular |
C22H19NO5 |
|---|---|
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
dimethyl 2-[(2-naphthalen-1-ylacetyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H19NO5/c1-27-21(25)16-10-11-18(22(26)28-2)19(12-16)23-20(24)13-15-8-5-7-14-6-3-4-9-17(14)15/h3-12H,13H2,1-2H3,(H,23,24) |
Clave InChI |
UPWJZAWPTARMKJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CC2=CC=CC3=CC=CC=C32 |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290549.png)
![4-tert-butyl-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290550.png)
![N-[3-(1-hydroxyethyl)phenyl]cyclohexanecarboxamide](/img/structure/B290551.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B290554.png)
![4-ethoxy-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290555.png)
![2-chloro-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290556.png)
![N-(4-fluorophenyl)-4-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290559.png)
![N-(3-methylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290560.png)
![4-chloro-3-{[(1-naphthyloxy)acetyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B290562.png)
![Ethyl 2-hydroxy-5-[(2-naphthalen-1-yloxyacetyl)amino]benzoate](/img/structure/B290563.png)
![Ethyl 4-chloro-3-[[2-(4-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B290564.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide](/img/structure/B290566.png)

